![molecular formula C19H16BrN3OS B2499416 3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392288-68-5](/img/structure/B2499416.png)
3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various benzamide derivatives, including those with antipyrine-like structures, has been a subject of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of antipyrine as a precursor in drug chemistry . Similarly, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides demonstrates the use of halogenation to introduce functional groups that can affect molecular interactions . The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides further exemplifies the diversity of synthetic routes available for creating benzamide derivatives with potential insecticidal and fungicidal activities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structures of these compounds, revealing that they can crystallize in different space groups and exhibit various intermolecular interactions, such as hydrogen bonding and π-interactions . The dihedral angles between different rings in the molecules can indicate the degree of conformational flexibility, which is important for binding to biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the presence of substituents on the benzamide core. For example, the introduction of bromo and chloro groups can facilitate further chemical modifications or influence the biological activity of the compounds . The reactivity of these compounds can also be studied through computational methods such as DFT calculations, which provide insights into the energetic aspects of molecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a benzo[d][1,3]dioxol group can influence the compound's thermal stability, as studied through thermogravimetric analysis . Additionally, spectroscopic techniques like NMR and FT-IR are commonly used to characterize these compounds and confirm their structures .
Case Studies and Applications
The biological evaluation of benzamide derivatives has shown that they can exhibit a range of activities, including inhibitory effects on enzymes like alkaline phosphatase and ecto-5'-nucleotidase . These compounds have also been tested for their antibacterial, antifungal, and anticancer properties, demonstrating their potential as therapeutic agents . The synthesis and characterization of these compounds are therefore not only of academic interest but also have practical implications in the development of new drugs.
科学的研究の応用
Chemical Structure and Interactions
- The study of intermolecular interactions in antipyrine-like derivatives, including similar compounds to the one , revealed insights into hydrogen bonding and π-interactions, contributing to the stabilization of molecular structures. This is significant in understanding the compound's solid-state structure and potential applications (Saeed et al., 2020).
Synthesis Processes
- Research on the synthesis of new polyheterocyclic ring systems derived from related pyrazolo compounds has shown the versatility of these compounds in constructing varied molecular structures, which can be pivotal in developing new materials or drugs (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- A study on the facile synthesis of related pyrazole amide derivatives and their antibacterial activity demonstrated the potential biomedical applications of such compounds (Ahmad et al., 2021).
Potential Applications in Medicine
- The antimicrobial and antibacterial properties of similar pyrazole-based compounds have been investigated, indicating the potential of these compounds in developing new antimicrobial agents (El‐Wahab et al., 2015).
Structural Analysis
- Studies involving X-ray crystallography and DFT calculations of related compounds have provided insights into the molecular geometry and electronic structures, crucial for understanding the chemical behavior and potential applications of these compounds (Kumara et al., 2018).
Other Relevant Studies
- Research on the pyrolysis of related chlorantraniliprole compounds in tobacco explored the stability and degradation products of such compounds under high-temperature conditions (Gaddamidi et al., 2011).
特性
IUPAC Name |
3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-4-2-7-15(8-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-3-6-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGUPUUEFATOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

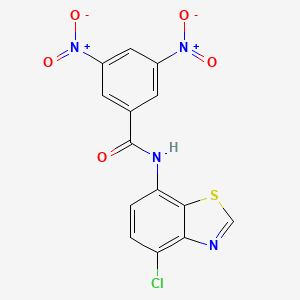
![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)
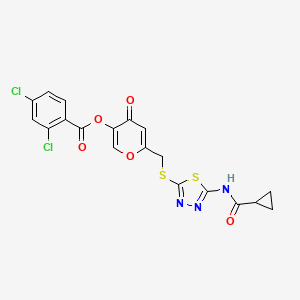
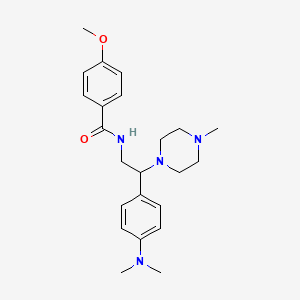
![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)
![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)
![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)
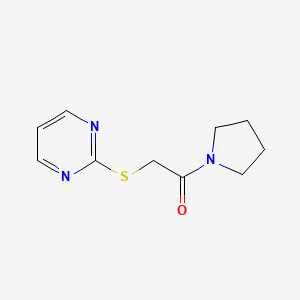
![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)
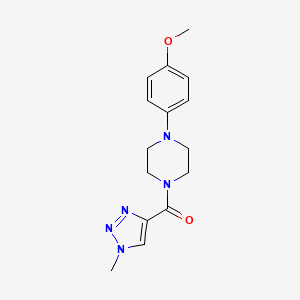
![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)